4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N4O2S2/c14-10-1-2-12(24-10)25(22,23)21-5-3-20(4-6-21)11-7-9(13(15,16)17)18-8-19-11/h1-2,7-8H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXFZVQUTAPXBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a pyrimidine core substituted with a trifluoromethyl group and a piperazine moiety linked to a chlorothiophenesulfonyl group. The molecular formula is C16H16ClN3O2S4, with a molecular weight of 446.0 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets.
Key Mechanisms:
- Inhibition of Kinases : Similar compounds have shown inhibition of receptor tyrosine kinases, which play critical roles in cell signaling pathways associated with cancer and other diseases .
- Transcription Factor Modulation : The compound may influence the activity of transcription factors like NF-kappa B and AP-1, which are involved in inflammatory responses and cancer progression .
Anticancer Activity
Research indicates that compounds similar to 4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine exhibit significant anticancer properties:
- Inhibition of Cell Proliferation : Studies have demonstrated that related structures can inhibit the proliferation of various cancer cell lines, suggesting potential utility in cancer therapy .
- Selectivity for Cancer Cells : The selectivity for cancerous cells over normal cells enhances the therapeutic index of such compounds .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties by modulating key inflammatory pathways:
- Cytokine Inhibition : Compounds with similar structures have been shown to reduce levels of pro-inflammatory cytokines such as IL-2 and IL-8, indicating potential for treating inflammatory diseases .
Data Table: Biological Activities and IC50 Values
Case Studies
-
Study on Anticancer Activity :
A recent study evaluated the anticancer effects of a related compound on human breast cancer cells, revealing an IC50 value of approximately 0.7 µM, indicating potent inhibitory effects on cell growth. -
Inflammation Model :
In animal models of inflammation, compounds structurally similar to 4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine demonstrated significant reductions in inflammatory markers, supporting their potential as anti-inflammatory agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share the pyrimidine-piperazine scaffold but differ in substituents, leading to variations in physicochemical and pharmacological properties.
Table 1: Comparative Analysis of Structural Analogues
Pharmacological and Physicochemical Insights
- Electronic Effects : The 5-chlorothiophene-sulfonyl group in the target compound may enhance electron-withdrawing effects, stabilizing negative charges and influencing receptor binding.
- Steric Considerations : Bulky substituents (e.g., dimethoxyphenyl in ) could hinder binding to compact active sites, whereas smaller groups like methylsulfanyl () may improve fit .
Structure-Activity Relationships (SAR)
- Trifluoromethyl Group : Common across all analogues; contributes to metabolic stability and modulates electronic properties.
- Heterocyclic Variations : Chlorothiophene (target) vs. dimethoxyphenyl () vs. oxazole () alters aromatic interactions and binding selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
